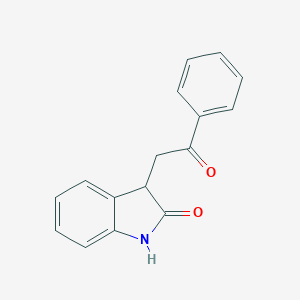

3-(2-Oxo-2-phenylethyl)indolin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Oxo-2-phenylethyl)indolin-2-one is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against Ewing's sarcoma, a type of bone cancer. Research indicates that derivatives of 3-(2-oxo-2-phenylethyl)indolin-2-one exhibit potent antiproliferative effects on Ewing's sarcoma cell lines. For instance, one study reported that certain derivatives showed growth inhibition with GI50 values as low as 0.28 μM in vitro, indicating strong potential for therapeutic use against this malignancy .

Table 1: Antiproliferative Activities of Derivatives

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| 1 | 20 | TC32 |

| 2 | 0.28 | TC32 |

| 3 | 0.34 | TC32 |

| 4 | >10 | TC71 |

Anti-inflammatory Properties

In addition to anticancer activity, this compound derivatives have shown promise in anti-inflammatory applications. One study demonstrated that these compounds activate the Nrf2 pathway, leading to the induction of cytoprotective phase 2 enzymes and suppression of NF-κB signaling pathways involved in inflammatory responses. This suggests potential for development as anti-inflammatory agents .

Chemopreventive Potential

The ability of these compounds to induce cytoprotective responses positions them as candidates for chemopreventive agents. The activation of Nrf2 and subsequent antioxidant response element (ARE) activity indicates that they may help in preventing carcinogenesis by enhancing cellular defense mechanisms against oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives typically involves reactions such as aldol condensation and reduction processes. Modifications at various positions on the indole ring have been shown to significantly affect biological activity, allowing for targeted design of more potent analogues .

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Removal | No significant binding loss |

| Methylation | Reduced activity |

| Electron-withdrawing groups | Loss of potency |

Case Studies and Research Findings

Several studies have documented the efficacy of these compounds in preclinical models:

- A study focused on the SAR of indolinone derivatives found that specific substitutions can enhance their antiproliferative properties against Ewing's sarcoma cells.

- Another investigation highlighted the compound's ability to modulate inflammatory pathways, providing a dual role in cancer prevention and treatment.

Propiedades

Número CAS |

842-27-3 |

|---|---|

Fórmula molecular |

C16H13NO2 |

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

3-phenacyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H13NO2/c18-15(11-6-2-1-3-7-11)10-13-12-8-4-5-9-14(12)17-16(13)19/h1-9,13H,10H2,(H,17,19) |

Clave InChI |

JOHSNURDMNSIER-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3NC2=O |

Key on ui other cas no. |

842-27-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.